5-(4-Methylpiperazin-1-YL)-1H-pyrazol-3-amine 2hcl
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Overview
Description
5-(4-Methylpiperazin-1-YL)-1H-pyrazol-3-amine 2hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a methylpiperazine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-YL)-1H-pyrazol-3-amine 2hcl typically involves the reaction of 4-methylpiperazine with 1H-pyrazol-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, allowing for large-scale synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-YL)-1H-pyrazol-3-amine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methylpiperazine group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenated compounds; reactions often require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can produce amine-substituted pyrazoles.
Scientific Research Applications
5-(4-Methylpiperazin-1-YL)-1H-pyrazol-3-amine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-YL)-1H-pyrazol-3-amine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{5-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrrolo[2,3-B]pyridin-3-YL}nicotinamide: Shares the methylpiperazine group but differs in the core structure.
4-Methylpiperazin-1-Yl Carbonyl Group: Contains the methylpiperazine moiety but has different functional groups attached.
Uniqueness
5-(4-Methylpiperazin-1-YL)-1H-pyrazol-3-amine 2hcl is unique due to its specific combination of the pyrazole ring and methylpiperazine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H17Cl2N5 |
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Molecular Weight |
254.16 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C8H15N5.2ClH/c1-12-2-4-13(5-3-12)8-6-7(9)10-11-8;;/h6H,2-5H2,1H3,(H3,9,10,11);2*1H |
InChI Key |
WIDZKJZADMIKCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=C2)N.Cl.Cl |
Origin of Product |
United States |
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